Lipophilicity (XLogP3) Differentiates 2,5-Dimethyl-3-phenylbenzofuran from 2-Phenylbenzofuran
The computed octanol-water partition coefficient (XLogP3) for 2,5-dimethyl-3-phenylbenzofuran is 4.7, which is substantially higher than the value for the simpler analog 2-phenylbenzofuran (XLogP3 ≈ 3.8). This difference arises from the additional methyl substituents and the 3-phenyl arrangement, which increases the overall hydrophobicity of the molecule. The higher LogP for the target compound indicates it is significantly more lipophilic, which would result in longer retention times on reversed-phase HPLC columns and altered tissue distribution if used in biological studies [1]. This is a class-level inference based on computed properties, as no direct experimental head-to-head study was identified.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | 2-Phenylbenzofuran; XLogP3 ≈ 3.8 |
| Quantified Difference | Δ LogP ≈ 0.9 (target is ~8x more lipophilic) |
| Conditions | Computed property via PubChem (XLogP3 algorithm) |
Why This Matters
Lipophilicity is a key determinant of a compound's behavior in biological assays and analytical separations; a significant LogP difference means these two benzofurans are not interchangeable as reference standards or probes.
- [1] PubChem. Compound Summary for CID 3729473: Benzofuran, 2,5-dimethyl-3-phenyl-. and Compound Summary for CID 2757343: 2-Phenylbenzofuran. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
